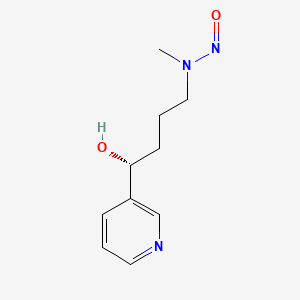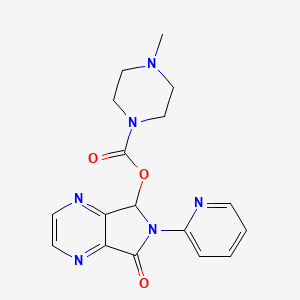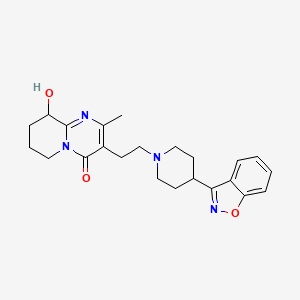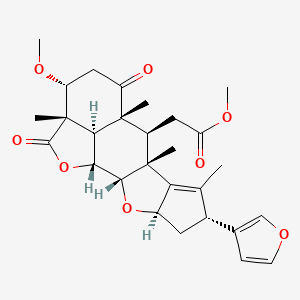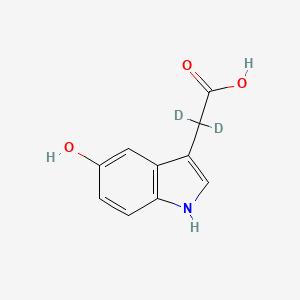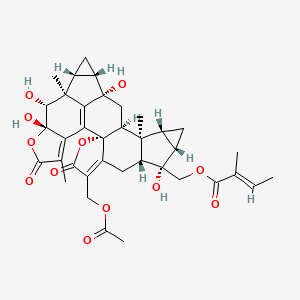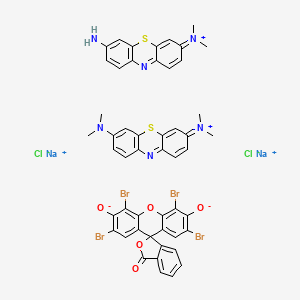
Tetrachrome stain
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachrome stain, also known as MacNeal’s Tetrachrome, is a type of histological stain used in microscopy. It is often used in conjunction with silver stain in the MacNeal staining method . Tetrachrome stains the nucleus blue, while silver stain highlights calcification . It has been used to stain mouse blood smears to readily identify several morphologically distinct cell types and lineages .
Chemical Reactions Analysis
Tetrachrome stain is used in histological staining methods, where it reacts with different tissue components to produce color differentiation. It is used in conjunction with silver stain in the MacNeal staining method . The staining process involves a series of chemical reactions where the stain interacts with different tissue components, resulting in color differentiation that aids in microscopic examination .
Wissenschaftliche Forschungsanwendungen
Clam Histopathology : A novel histological tetrachrome technique was developed for whole-body sections of clams, particularly useful for identifying Perkinsus sp. infection and providing high structural detail. This technique involves fixation in Carnoy's fluid and staining with Alcian Blue, Periodic Acid-Schiff's, Haematoxylin, and Picric Acid (Costa & Costa, 2012).
Bone Histology : A modified tetrachrome method was developed for staining osteoid and defectively mineralized bone in paraffin sections. This method helps in the diagnosis of osteomalacia and assessment of ossification processes, providing a clear distinction between osteoid tissue, mineralized bone, connective tissue, and cartilage (Ráliš & Watkins, 1992).
Corneal Histopathology : A trichrome stain, similar to tetrachrome, was developed for corneal tissues. This method differentiates corneal cells from the extracellular matrix and separates various extracellular materials within the cornea, aiding in corneal disease and wound healing research (Rock, Anderson, & Binder, 1993).
Pituitary Gland Research : Tetrachrome staining was used for cellular differentiation in the adenohypophysis of fetal sheep. It was effective in differentiating pituitary acidophils and identifying specific cells reacting to antibodies against growth hormone and prolactin (Stokes & Boda, 1968).
Gastrointestinal Mucosa Endocrine Cells : A modified Herlant's tetrachrome method was identified as a preferred technique for staining endocrine cells in the upper gastrointestinal mucosa. This method enables easy identification of gastrin-producing cells and other cell types, aiding in the diagnosis of related clinical conditions (Bencosme & Lechago, 1973).
Wirkmechanismus
The mechanism of action of Tetrachrome stain involves its interaction with different tissue components during the staining process. It is used in conjunction with silver stain in the MacNeal staining method . Tetrachrome stains the nucleus blue, while silver stain highlights calcification . This staining method increases the contrast of microscopic features in cells and tissues, making them easier to see when viewed through a microscope .
Safety and Hazards
Eigenschaften
IUPAC Name |
disodium;(7-aminophenothiazin-3-ylidene)-dimethylazanium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S.C14H13N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;;;;/h1-6,25-26H;5-10H,1-4H3;3-8,15H,1-2H3;2*1H;;/q;+1;;;;2*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNPMYIXFLCHOU-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38Br4Cl2N6Na2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachrome stain | |
CAS RN |
81142-52-1 |
Source


|
| Record name | Tetrachrome stain (macneal) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081142521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

